Diethyl hexan-2-ylphosphonate
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Overview
Description
Diethyl hexan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. The unique structure of this compound, which includes a hexan-2-yl group attached to the phosphonate moiety, imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl hexan-2-ylphosphonate typically involves the reaction of hexan-2-ol with diethyl phosphite in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Diethyl hexan-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl hexan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as an inhibitor of enzymes that interact with phosphate groups, potentially leading to new therapeutic agents.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl hexan-2-ylphosphonate involves its interaction with molecular targets that contain phosphate or phosphonate binding sites. The compound can inhibit enzymes by mimicking the transition state of phosphate-containing substrates, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar reactivity but lacking the hexan-2-yl group.
Hexylphosphonic acid: Contains a hexyl group but differs in the presence of a phosphonic acid group instead of a phosphonate ester.
Diethyl phenylphosphonate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness: Diethyl hexan-2-ylphosphonate is unique due to the presence of the hexan-2-yl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or in industrial processes requiring specific reactivity.
Properties
CAS No. |
65514-77-4 |
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Molecular Formula |
C10H23O3P |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-diethoxyphosphorylhexane |
InChI |
InChI=1S/C10H23O3P/c1-5-8-9-10(4)14(11,12-6-2)13-7-3/h10H,5-9H2,1-4H3 |
InChI Key |
QGZLEAVMGJJWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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